6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative, a class of heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structure features a triazolo[3,4-b][1,3,4]thiadiazole core substituted at position 3 with a 1-(methylsulfonyl)piperidin-3-yl group and at position 6 with an (E)-2-(3,4-dimethoxyphenyl)ethenyl moiety.
Properties
Molecular Formula |
C19H23N5O4S2 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H23N5O4S2/c1-27-15-8-6-13(11-16(15)28-2)7-9-17-22-24-18(20-21-19(24)29-17)14-5-4-10-23(12-14)30(3,25)26/h6-9,11,14H,4-5,10,12H2,1-3H3/b9-7+ |
InChI Key |
DYARBQOTSQMSIJ-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. The initial step often includes the formation of the triazolo[3,4-b][1,3,4]thiadiazole core, followed by the introduction of the vinyl and piperidinyl groups. The reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolothiadiazole derivatives exhibit structural diversity, with variations in substituents at positions 3 and 6 significantly affecting their physicochemical and pharmacological profiles. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives
Key Observations
Substituent Effects on Bioactivity Electron-Donating Groups: The target compound’s 3,4-dimethoxyphenyl ethenyl group may enhance π-π stacking with enzyme active sites compared to non-aromatic substituents (e.g., adamantyl in ). Lipophilicity: Adamantyl-substituted derivatives (e.g., 5a–5f) exhibit high lipophilicity, favoring blood-brain barrier penetration, unlike the target compound’s polar methylsulfonyl-piperidine group .
Synthetic Efficiency
- Microwave-assisted synthesis (e.g., 3b, 3g) achieves higher yields (>80%) and shorter reaction times (minutes vs. hours) compared to conventional methods used for the target compound .
Pharmacokinetic Properties The methylsulfonyl group in the target compound may improve aqueous solubility relative to perfluorophenyl (compound 109) or trimethoxyphenyl (16c) derivatives, which are more lipophilic .
Contradictions and Limitations
- Activity vs. Solubility Trade-offs : While adamantyl derivatives () show potent antiproliferative activity, their poor solubility limits bioavailability—a challenge the target compound’s sulfonyl group may address.
- Synthesis Scalability : Microwave methods () are more efficient but require specialized equipment, unlike conventional synthesis used for the target compound.
Biological Activity
The compound 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazole-thiadiazole moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 356.44 g/mol. The presence of the 3,4-dimethoxyphenyl group and a methylsulfonyl piperidine moiety contributes to its unique activity profile.
Anticancer Activity
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. A study reported that similar compounds demonstrated IC50 values in the low micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 6.2 |
| Compound B | HCT-116 | 27.3 |
| Compound C | T47D | 43.4 |
Antimicrobial Properties
The triazolo-thiadiazole scaffold has been associated with antimicrobial activities against various pathogens. For example, derivatives have been tested for their efficacy against Gram-positive and Gram-negative bacteria. One study highlighted that certain triazole derivatives exhibited potent antibacterial activity comparable to standard antibiotics such as chloramphenicol .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. A recent study demonstrated that certain triazole derivatives selectively inhibited COX-2 with minimal gastrointestinal side effects .
The biological activity of the compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may act as an antagonist or inhibitor at various receptor sites, particularly those involved in inflammatory pathways.
- Enzyme Inhibition : It may inhibit key enzymes such as COX or other enzymes involved in the synthesis of inflammatory mediators.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins.
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
- Study on MCF-7 Cells : A derivative with a similar structure was tested against MCF-7 cells and showed significant cytotoxicity with an IC50 value of 6.2 µM. This suggests potential for further development as an anticancer agent.
- Antimicrobial Testing : In vitro studies demonstrated that a related compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
